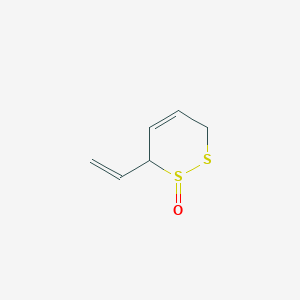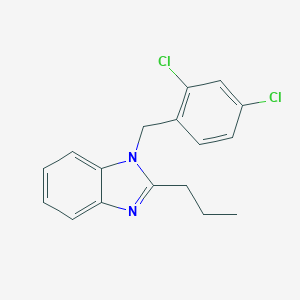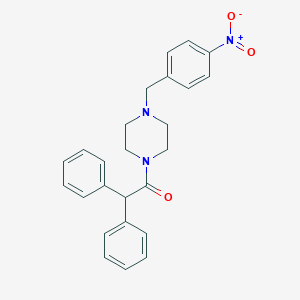![molecular formula C14H22O3 B229666 2-[4-(Benzyloxy)butyl]-1,3-propanediol](/img/structure/B229666.png)
2-[4-(Benzyloxy)butyl]-1,3-propanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Benzyloxy)butyl]-1,3-propanediol, also known as BnOPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BnOPD is a chiral molecule that belongs to the family of propanediols and is synthesized through a multi-step process.
作用机制
The mechanism of action of 2-[4-(Benzyloxy)butyl]-1,3-propanediol is not fully understood, but it is believed to act through various pathways such as the inhibition of protein-protein interactions, modulation of the immune system, and activation of various signaling pathways. 2-[4-(Benzyloxy)butyl]-1,3-propanediol has been shown to inhibit the interaction between the transcription factor NF-κB and its co-activator, which is involved in the regulation of various genes related to inflammation and cancer.
Biochemical and Physiological Effects
2-[4-(Benzyloxy)butyl]-1,3-propanediol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[4-(Benzyloxy)butyl]-1,3-propanediol can inhibit the proliferation of various cancer cell lines and induce apoptosis. It has also been shown to inhibit the production of various pro-inflammatory cytokines such as TNF-α and IL-6.
In vivo studies have shown that 2-[4-(Benzyloxy)butyl]-1,3-propanediol can reduce the severity of various inflammatory diseases such as colitis and arthritis. It has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
2-[4-(Benzyloxy)butyl]-1,3-propanediol has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various experiments. It has also been shown to have excellent thermal stability and mechanical properties, making it a potential candidate for the development of new materials.
However, 2-[4-(Benzyloxy)butyl]-1,3-propanediol also has some limitations. It is a chiral molecule, which means that it exists in two enantiomeric forms. The synthesis and purification of the enantiomers can be challenging and time-consuming. Additionally, the mechanism of action of 2-[4-(Benzyloxy)butyl]-1,3-propanediol is not fully understood, which makes it difficult to optimize its use in various experiments.
未来方向
There are several future directions for the study of 2-[4-(Benzyloxy)butyl]-1,3-propanediol. One potential direction is the development of new drugs based on the structure of 2-[4-(Benzyloxy)butyl]-1,3-propanediol. The anti-inflammatory and anti-cancer properties of 2-[4-(Benzyloxy)butyl]-1,3-propanediol make it a potential candidate for the development of new drugs for the treatment of various diseases.
Another future direction is the study of the mechanism of action of 2-[4-(Benzyloxy)butyl]-1,3-propanediol. Understanding the mechanism of action can help optimize its use in various experiments and potentially lead to the development of new drugs.
Finally, the study of 2-[4-(Benzyloxy)butyl]-1,3-propanediol as a building block for the synthesis of new materials and catalysts is also a promising direction. The excellent thermal stability and mechanical properties of 2-[4-(Benzyloxy)butyl]-1,3-propanediol make it a potential candidate for the development of new materials with unique properties.
合成方法
2-[4-(Benzyloxy)butyl]-1,3-propanediol is synthesized through a multi-step process that involves the reaction of 4-(benzyloxy)butyl bromide with 1,3-propanediol in the presence of a base such as potassium carbonate. The reaction results in the formation of 2-[4-(Benzyloxy)butyl]-1,3-propanediol, which is then purified through various techniques such as column chromatography and recrystallization.
科学研究应用
2-[4-(Benzyloxy)butyl]-1,3-propanediol has been extensively studied for its potential applications in various fields such as drug discovery, material science, and catalysis. In drug discovery, 2-[4-(Benzyloxy)butyl]-1,3-propanediol has been shown to have potent anti-inflammatory and anti-cancer properties. It has also been studied as a potential inhibitor of protein-protein interactions, which are involved in various diseases such as Alzheimer's and Parkinson's disease.
In material science, 2-[4-(Benzyloxy)butyl]-1,3-propanediol has been used as a building block for the synthesis of various polymers and materials. It has been shown to have excellent thermal stability and mechanical properties, making it a potential candidate for the development of new materials.
In catalysis, 2-[4-(Benzyloxy)butyl]-1,3-propanediol has been used as a ligand for various metal catalysts. It has been shown to enhance the catalytic activity and selectivity of the metal catalysts, making it a potential candidate for the development of new catalytic systems.
属性
分子式 |
C14H22O3 |
|---|---|
分子量 |
238.32 g/mol |
IUPAC 名称 |
2-(4-phenylmethoxybutyl)propane-1,3-diol |
InChI |
InChI=1S/C14H22O3/c15-10-14(11-16)8-4-5-9-17-12-13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12H2 |
InChI 键 |
NBPCBCYUQCIXBX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COCCCCC(CO)CO |
规范 SMILES |
C1=CC=C(C=C1)COCCCCC(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide](/img/structure/B229583.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide](/img/structure/B229585.png)

![N'-[(1-isobutyl-1H-benzimidazol-2-yl)methylene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B229594.png)

![2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide](/img/structure/B229598.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229602.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229607.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229609.png)
![N-[1-[2-(5,7-dichloro-2-oxoindol-3-yl)hydrazinyl]-1-oxopropan-2-yl]benzamide](/img/structure/B229612.png)
![3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229614.png)
![[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate](/img/structure/B229616.png)